Butyl (3-isocyanato-4-methylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl (3-isocyanato-4-methylphenyl)carbamate is an organic compound with the molecular formula C₁₃H₁₆N₂O₃. It is a derivative of carbamic acid and contains an isocyanate functional group. This compound is used in various chemical reactions and industrial applications due to its unique reactivity and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl (3-isocyanato-4-methylphenyl)carbamate can be synthesized through the reaction of toluene-2,4-diisocyanate with butanol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product . The general reaction scheme is as follows: [ \text{Toluene-2,4-diisocyanate} + \text{Butanol} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Butyl (3-isocyanato-4-methylphenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing hydroxyl groups, leading to the formation of carbamate linkages.
Common Reagents and Conditions
Alcohols: React with the isocyanate group to form urethanes.
Amines: React with the isocyanate group to form ureas.
Water: Reacts with the isocyanate group to produce carbon dioxide and amines.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Carbon Dioxide and Amines: Formed from the reaction with water.
Scientific Research Applications
Butyl (3-isocyanato-4-methylphenyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of butyl (3-isocyanato-4-methylphenyl)carbamate involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, allowing it to react readily with nucleophilic species such as alcohols and amines. This reactivity is exploited in various applications, including the formation of urethane and urea linkages .
Comparison with Similar Compounds
Similar Compounds
Phenyl Isocyanate: Contains a phenyl group instead of a butyl group.
Toluene-2,4-diisocyanate: Contains two isocyanate groups and is used as a precursor in the synthesis of butyl (3-isocyanato-4-methylphenyl)carbamate.
Uniqueness
This compound is unique due to its specific structure, which combines the reactivity of the isocyanate group with the stability provided by the butyl and methylphenyl groups. This combination makes it particularly useful in the synthesis of specialized polymers and bioactive compounds .
Properties
CAS No. |
100616-00-0 |
---|---|
Molecular Formula |
C13H16N2O3 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
butyl N-(3-isocyanato-4-methylphenyl)carbamate |
InChI |
InChI=1S/C13H16N2O3/c1-3-4-7-18-13(17)15-11-6-5-10(2)12(8-11)14-9-16/h5-6,8H,3-4,7H2,1-2H3,(H,15,17) |
InChI Key |
HHTHPNHCJOJTRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)NC1=CC(=C(C=C1)C)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.